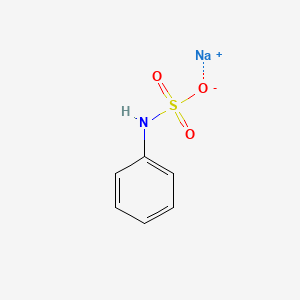

Sodium phenylsulfamate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15790-84-8 |

|---|---|

Molecular Formula |

C6H6NNaO3S |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;N-phenylsulfamate |

InChI |

InChI=1S/C6H7NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h1-5,7H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

IVQGURYVWLIERQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Sodium Phenylsulfamate and Its Analogues

Direct Synthesis Strategies for Sodium Phenylsulfamate

The direct synthesis of the parent compound, this compound, can be approached from two primary starting materials: phenol (B47542) and aniline (B41778). These methods focus on the efficient formation of the sulfamate (B1201201) functional group (O-SO₂NH₂ or N-SO₃H) and subsequent conversion to the corresponding sodium salt.

Sulfonation of Phenol-Based Approaches

The conversion of phenol to phenylsulfamate involves the sulfamoylation of the hydroxyl group. This is distinct from the sulfonation of the aromatic ring, which yields hydroxybenzenesulfonic acids. mlsu.ac.in A key reagent in this transformation is sulfamoyl chloride (H₂NSO₂Cl). The reaction is typically performed in a polar aprotic solvent.

Recent advancements have shown that solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) can significantly accelerate the sulfamoylation of phenols. researchgate.net Optimal yields are often achieved using approximately 1.0-1.5 equivalents of sulfamoyl chloride without the need for an additional base, leading to a clean conversion to the sulfamate. researchgate.netgoogle.com An alternative and increasingly popular method employs hexafluoroisopropyl sulfamate (HFIPS) as a bench-stable solid reagent. This approach allows for the sulfamoylation of phenols under mild conditions, with hexafluoroisopropanol being the only byproduct, simplifying purification. researchgate.netmcmaster.caorganic-chemistry.org

The resulting phenylsulfamic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the final product, this compound.

Reaction of Aniline with Chlorosulfonic Acid and Subsequent Salt Formation

The synthesis starting from aniline involves the formation of a nitrogen-sulfur bond. The direct reaction of aniline with chlorosulfonic acid is challenging because the highly reactive amino group can lead to undesirable side reactions or protonation by the strong acid, which would direct subsequent reactions to the meta position. utdallas.edulibretexts.orgstackexchange.com

To circumvent these issues, a common strategy involves protecting the amino group, for instance, through acetylation to form acetanilide (B955). The acetanilide is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group, primarily at the para position. This intermediate can then be reacted with ammonia (B1221849) to form the sulfonamide, followed by hydrolysis of the acetyl protecting group to yield sulfanilamide.

However, for the synthesis of N-phenylsulfamic acid, milder and more direct methods are now preferred. Reagents such as the sulfur trioxide-pyridine complex (SO₃·pyridine) or tributylsulfoammonium betaine (B1666868) (TBSAB) react with aniline to form the corresponding N-phenylsulfamate salt. nih.govresearchgate.net For example, TBSAB reacts with anilines at room temperature to produce N-aryl sulfamates in high yields. nih.govresearchgate.netchemrxiv.org Following the formation of the N-phenylsulfamic acid or its ammonium (B1175870) salt, treatment with a sodium base like sodium iodide or sodium hydroxide affords this compound. nih.govchemrxiv.org

Synthesis of Substituted Phenylsulfamate Derivatives

The synthesis of substituted phenylsulfamate derivatives is crucial for exploring structure-activity relationships in various applications, particularly in drug discovery. These syntheses typically begin with appropriately substituted anilines or phenols.

Monosubstituted Phenylsulfamates

The synthesis of phenylsulfamates with a single substituent on the aromatic ring generally follows the methodologies developed for the parent compound. Substituted anilines are common starting materials. For instance, various monosubstituted anilines can be effectively sulfamated using reagents like TBSAB to yield the corresponding N-aryl sulfamates with conversions often exceeding 95%. nih.gov

The general procedure involves dissolving the substituted phenol or aniline in an appropriate anhydrous solvent, followed by the addition of the sulfamoylating agent. For phenolic substrates, reaction with a sulfamoyl chloride in a solvent like anhydrous dimethylacetamide (DMAc) is effective. researchgate.net For aniline substrates, milder agents like SO₃ complexes are preferred to avoid side reactions. nih.govresearchgate.net Subsequent treatment with a sodium salt furnishes the desired sodium monosubstituted phenylsulfamate.

Disubstituted Phenylsulfamates

The synthesis of disubstituted phenylsulfamates follows similar principles, primarily utilizing disubstituted anilines as precursors. A one-pot sulfamation reaction has been developed that is effective for a range of aniline scaffolds, achieving high conversions. researchgate.net This methodology has been used to synthesize large libraries of compounds for biological screening. For example, a study on structure-taste relationships involved the synthesis of numerous novel disubstituted phenylsulfamates from their corresponding aniline precursors. google.com The reaction conditions are adapted based on the nature and position of the substituents to optimize the yield and purity of the final products.

| Aniline Precursor | Sulfamating Agent | Isolated Yield | Reference |

|---|---|---|---|

| 2,6-Dimethylaniline | Tributylsulfoammonium betaine (TBSAB) | 99% | nih.gov |

| 2,6-Diethylaniline | Tributylsulfoammonium betaine (TBSAB) | 95% | nih.gov |

| 2,6-Diisopropylaniline | Tributylsulfoammonium betaine (TBSAB) | 70% | nih.gov |

| 5-Chloroaniline | Chlorosulfonic acid / Thionyl chloride | ~90% (disulfonyl chloride intermediate) | google.com |

Heterocyclic Sulfamate Analogues

The synthesis of sulfamates is not limited to carbocyclic aromatic systems; heterocyclic analogues are of significant interest in medicinal chemistry. These compounds feature a heterocyclic ring in place of the phenyl group. The synthetic approach often involves the reaction of a heterocyclic amine or a hydroxy-substituted heterocycle with a sulfamoylating agent. benthamscience.com

For example, the synthesis of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives has been reported. nih.gov In this multi-step synthesis, a substituted aniline is first converted to an azide, which then undergoes a cycloaddition reaction to form a triazole-phenol intermediate. The final step is the sulfamoylation of the phenolic hydroxyl group using sulfamoyl chloride generated in situ. nih.gov Similarly, methods have been developed for synthesizing N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides, demonstrating the versatility of sulfamation chemistry across various heterocyclic systems. nih.gov

| Target Compound | Starting Material | Key Reagent/Method | Reference |

|---|---|---|---|

| This compound | Phenol | Sulfamoyl chloride in DMA/NMP | researchgate.netgoogle.com |

| This compound | Aniline | Tributylsulfoammonium betaine (TBSAB) | nih.govresearchgate.net |

| Monosubstituted Phenylsulfamates | Substituted Phenols/Anilines | Sulfamoyl chloride or TBSAB | nih.govresearchgate.net |

| Disubstituted Phenylsulfamates | Disubstituted Anilines | Tributylsulfoammonium betaine (TBSAB) | nih.gov |

| Heterocyclic Sulfamates | Hydroxy- or Amino-substituted Heterocycles | In situ generated Sulfamoyl chloride | nih.gov |

Cyclic Phenylsulfamate Motifs in Synthesis

Cyclic sulfamates, also known as sulfamidates, are heterocyclic compounds that have garnered significant attention as versatile intermediates in organic synthesis. Their utility stems from their ability to act as precursors to a variety of functionalized molecules, particularly amines and their derivatives. The synthesis of these cyclic motifs can be achieved through several strategic approaches, primarily involving intramolecular cyclization reactions.

One of the most common methods for the preparation of five- and six-membered cyclic sulfamates involves the use of β- and γ-amino alcohols, respectively. researchgate.net This process typically involves a two-step sequence starting with the treatment of the amino alcohol with thionyl chloride to form the corresponding cyclic sulfamidite. Subsequent oxidation of the sulfamidite, often with a ruthenium trichloride (B1173362) catalyst in the presence of sodium periodate, yields the desired cyclic sulfamate in high yields. researchgate.net

Alternative precursors for the synthesis of cyclic sulfamates include diols and epoxides. researchgate.net These methods provide access to a range of substituted cyclic sulfamates, expanding their synthetic utility. Furthermore, rhodium- and ruthenium-catalyzed intramolecular amination of acyclic sulfamate esters represents a powerful strategy for the construction of these cyclic frameworks. researchgate.net Gold(I)-catalyzed intramolecular allene (B1206475) hydroamination has also been employed for the synthesis of cyclic sulfamidates. rsc.org

The reactivity of cyclic sulfamates is comparable to that of activated aziridines and azetidines, making them valuable electrophiles in ring-opening reactions. researchgate.net Nucleophilic attack on the cyclic sulfamate can proceed with high regioselectivity, typically at the carbon atom adjacent to the oxygen, leading to the formation of β-functionalized chiral amines. researchgate.net This reactivity has been exploited in the synthesis of complex molecules and natural products.

Table 1: Synthetic Methods for Cyclic Sulfamates

| Starting Material | Reagents | Product | Ref |

| β-Amino Alcohols | 1. Thionyl chloride; 2. RuCl₃, NaIO₄ | Five-membered cyclic sulfamates | researchgate.net |

| γ-Amino Alcohols | 1. Thionyl chloride; 2. RuCl₃, NaIO₄ | Six-membered cyclic sulfamates | researchgate.net |

| Diols and Epoxides | Various | Cyclic sulfamates | researchgate.net |

| Acyclic Sulfamates | Rhodium or Ruthenium catalysts | Cyclic sulfamates | researchgate.net |

| Allenic Sulfamates | Gold(I) catalysts | Cyclic sulfamates | rsc.org |

Mechanistic Insights into Phenylsulfamate Synthesis

The synthesis and reactivity of phenylsulfamates are governed by several key mechanistic pathways, with hydrolysis being a particularly well-studied process. The mechanism of hydrolysis can vary significantly depending on the pH of the reaction medium.

Under acidic to neutral conditions (pH 2-5), the hydrolysis of phenylsulfamate esters typically proceeds through an associative S(N)2-type mechanism at the sulfur atom (S(N)2(S)). In this pathway, a water molecule acts as a nucleophile, attacking the sulfur center. This leads to the cleavage of the S-O bond and the formation of sulfamic acid and the corresponding phenol as products. researchgate.net

In neutral to moderately alkaline solutions (pH ≥ ~6-9), a dissociative elimination-addition mechanism, specifically an E1cB (Elimination Unimolecular conjugate Base) pathway, becomes dominant. This mechanism involves an initial deprotonation of the amino group to form its conjugate base. This is followed by the rate-determining unimolecular expulsion of the phenoxide leaving group to generate a reactive sulfonylamine intermediate (HN=SO₂). This intermediate is then rapidly attacked by water or hydroxide ions to yield sulfamic acid. researchgate.net

At higher pH, a further deprotonation can occur, leading to a dianionic species that expels the aryloxide leaving group to form the N-sulfonylamine anion ([⁻N=SO₂]). This anion is subsequently hydrolyzed to sulfamic acid. researchgate.net

A noteworthy mechanistic feature in the spontaneous hydrolysis of some sulfamate esters under physiological conditions is the "proton-in-flight" or intramolecular proton transfer mechanism. nih.govnih.gov In this process, a proton is transferred from the nitrogen atom to the oxygen of the leaving group within the transition state. This intramolecular proton transfer significantly accelerates the rate of decomposition, with estimations suggesting a rate acceleration factor of up to 10¹¹. nih.govnih.gov This mechanism is particularly relevant for N-monosubstituted sulfamates and has implications for the design of sulfatase inhibitors. nih.govnih.gov The lack of such a proton transfer pathway explains the relative stability of N,N-disubstituted O-aryl sulfamates. nih.gov

Table 2: Mechanisms of Phenylsulfamate Hydrolysis

| pH Range | Mechanism | Key Steps | Products | Ref |

| 2-5 (Acidic) | Associative S(N)2(S) | Nucleophilic attack of water on sulfur; S-O bond cleavage. | Sulfamic acid, Phenol | researchgate.net |

| ≥ ~6-9 (Neutral to Alkaline) | Dissociative (E1cB) | 1. Deprotonation of NH₂; 2. Expulsion of leaving group to form HN=SO₂ intermediate; 3. Nucleophilic attack by H₂O/OH⁻. | Sulfamic acid, Phenol | researchgate.net |

| High Alkaline | E1cB-like from dianion | 1. Formation of dianion; 2. Expulsion of leaving group to form [⁻N=SO₂] intermediate; 3. Nucleophilic attack by H₂O/OH⁻. | Sulfamic acid, Phenol | researchgate.net |

| Physiological (Neutral) | Intramolecular Proton Transfer ("Proton-in-flight") | Intramolecular proton transfer from N to O of the leaving group in the transition state. | Accelerated decomposition products | nih.govnih.gov |

Chemical Transformations and Reaction Mechanisms of Sodium Phenylsulfamate

Fundamental Reaction Pathways

The fundamental reactivity of phenylsulfamate esters has been investigated, particularly their hydrolysis under varying pH conditions. These studies provide insight into the stability and degradation pathways of sodium phenylsulfamate. The hydrolysis of phenylsulfamate esters can proceed through different mechanisms depending on the acidity or basicity of the solution.

In acidic to neutral conditions (pH 2-5), the hydrolysis is understood to occur via an associative SN2(S) mechanism. In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom of the sulfamate (B1201201) group. This leads to the cleavage of the S-O bond and the formation of sulfamic acid and the corresponding phenol (B47542) as products.

Under neutral to moderately alkaline conditions (pH ≥ ~6-9), the reaction mechanism shifts to a dissociative (E1cB) route. This pathway involves an initial ionization of the amino group, followed by the unimolecular expulsion of the aryloxide leaving group. This process generates a highly reactive N-sulfonylamine (HN=SO2) intermediate.

In more strongly alkaline solutions, a further deprotonation of the conjugate base of the ester occurs, forming a dianionic species. This dianion then expels the aryloxide leaving group to produce the N-sulfonylamine anion ([(-)N=SO2]). This intermediate is rapidly attacked by a hydroxide (B78521) ion or a water molecule to yield sulfamic acid.

A study on the hydrolysis of substituted benzyl (B1604629) 4-nitrophenylsulfamate esters in the pH range of 6.4-14 demonstrated a Hammett relationship consistent with the E1cB mechanism.

Oxidative Transformations

The sulfamate group can undergo oxidative transformations, leading to the formation of new cyclic structures. One notable example is the oxidative cyclization of sulfamate esters. This reaction can be promoted by reagents such as sodium hypochlorite (B82951) (NaOCl) in the presence of a rhodium catalyst, like Rh2(oct)4.

The proposed mechanism for this transformation is reminiscent of the Hofmann-Löffler-Freytag reaction and is thought to proceed through a stepwise pathway involving a nitrogen-centered radical. The initial step is the N-halogenation of the sulfamate. Subsequent metal- or light-promoted homolysis of the N-halogen bond generates an N-centered radical. This radical can then abstract a hydrogen atom from a suitable position on the alkyl chain, typically a benzylic C-H bond. The resulting carbon-centered radical is then halogenated, and subsequent intramolecular SN2 displacement of the halide by the sulfamate nitrogen leads to the formation of a cyclic oxathiazinane product. It has been observed that this reaction favors the oxidation of benzylic C-H bonds over tertiary C-H bonds.

Control experiments have shown that N,N-dimethylsulfamates, which cannot form an N-halogenated species, are unreactive under these conditions, supporting the proposed mechanism.

Utilization as a Nitrogen Source in Intermolecular Amination Reactions

Aryl sulfamates, including derivatives of this compound, have emerged as valuable reagents in modern synthetic chemistry, serving as a source of nitrogen in intermolecular amination reactions. These reactions, typically catalyzed by transition metals like nickel and palladium, allow for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Nickel-Catalyzed Amination:

Nickel complexes have been shown to effectively catalyze the cross-coupling of aryl sulfamates with a variety of amines. These reactions often employ an air-stable Ni(II) precatalyst, which is reduced in situ to the active Ni(0) species. A key advantage of using aryl sulfamates in these reactions is their stability and their ability to act as directing groups in prior synthetic steps. The scope of these reactions is broad, encompassing a range of amine coupling partners and tolerating various functional groups on the aryl sulfamate, including heterocyclic substrates. nih.govescholarship.orgacs.org

| Catalyst System | Amine Scope | Key Features |

| NiCl2(DME) / SIPr·HCl | Morpholine, various primary and secondary amines | Utilizes an air-stable precatalyst; tolerant of heterocycles. escholarship.orgacs.org |

| Ni(II) precatalyst / Ph-B(pin) | Morpholine, various amines | Employs a mild reducing agent; user-friendly approach. nih.gov |

Palladium-Catalyzed Amination:

More recently, palladium-based catalytic systems have been developed for the amination of aryl sulfamates. One such system utilizes an N-methyl-2-aminobiphenyl palladacycle supported by a sterically demanding phosphine (B1218219) ligand. This catalyst efficiently couples aryl sulfamates with a wide array of nitrogen nucleophiles, including anilines, primary and secondary alkyl amines, heteroaryl amines, N-heterocycles, and primary amides. acs.orgnih.gov

Computational studies suggest that the oxidative addition of the aryl sulfamate to the palladium center is the rate-determining step in the catalytic cycle. The reaction is believed to proceed through a cationic pathway, particularly in polar protic solvents. The general catalytic cycle involves oxidative addition, ligand exchange (amine coordination and deprotonation), and reductive elimination to afford the aminated product and regenerate the active catalyst. acs.orgnih.gov

| Catalyst System | Nitrogen Nucleophile Scope | Mechanistic Insight |

| N-methyl-2-aminobiphenyl palladacycle / PCyp2ArXyl2 | Anilines, alkyl amines, heteroaryl amines, N-heterocycles, amides | Oxidative addition is the rate-determining step; proceeds via a cationic pathway. acs.orgnih.gov |

The development of these catalytic amination reactions has significantly expanded the synthetic utility of aryl sulfamates, establishing them as effective nitrogen sources for the construction of diverse molecular architectures.

Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis of Phenylsulfamates

Chromatographic and Mass Spectrometric Techniques for Derivative Characterization

The coupling of high-performance liquid chromatography with mass spectrometry offers a powerful platform for the separation and identification of phenylsulfamate derivatives. This combination is particularly adept at handling complex mixtures and providing detailed structural information.

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MSD)

High-performance liquid chromatography coupled with mass spectrometric detection (HPLC-MSD) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like sodium phenylsulfamate. The separation is typically achieved on a reverse-phase column, allowing for the efficient resolution of the analyte from other components in the sample matrix. Mass spectrometry provides highly selective and sensitive detection, enabling the determination of the molecular weight and fragmentation patterns of the compound.

In a typical HPLC-MS/MS analysis, the precursor ion corresponding to the phenylsulfamate anion is selected and fragmented to produce characteristic product ions. These transitions are then monitored for quantitative analysis, a technique known as multiple reaction monitoring (MRM), which significantly enhances selectivity and reduces background noise. For instance, in the analysis of related aromatic sulfonamides, LC-MS/MS has been successfully employed for their determination in various samples.

Table 1: Illustrative HPLC-MS/MS Parameters for Phenylsulfamate Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | [M-Na]⁻ (e.g., 174.0 for phenylsulfamate) |

| Product Ions (m/z) | Dependent on fragmentation (e.g., ions corresponding to the phenyl ring or sulfonate group) |

| Collision Energy | Optimized for specific transitions |

This table presents typical starting parameters for method development and may require optimization for specific applications.

Application in Complex Mixture Analysis (e.g., Internal Standards)

The quantitative analysis of phenylsulfamates in complex matrices such as biological fluids or environmental samples is often challenging due to matrix effects, where other components can suppress or enhance the analyte's signal. To compensate for these variations and ensure accurate quantification, an internal standard (IS) is crucial. An ideal internal standard should be a compound that is chemically and physically similar to the analyte but does not naturally occur in the sample.

Structurally similar phenylsulfamate derivatives or stable isotope-labeled versions of the analyte are excellent candidates for use as internal standards. For example, in the determination of various sulfonamides in milk, isotopically labeled analogs were used to achieve high accuracy and precision. The constant concentration of the IS added to all samples, standards, and blanks allows for the normalization of the analyte's response, thereby correcting for variations in sample preparation, injection volume, and instrument response. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and quantify the analyte in unknown samples.

Spectroscopic Approaches for Elucidating Derivative Structures (excluding basic identification)

Spectroscopic techniques are indispensable for the detailed structural elucidation of phenylsulfamate derivatives, providing insights into the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of a phenylsulfamate would exhibit characteristic signals for the aromatic protons and the N-H proton. The aromatic protons typically appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The chemical shift of the N-H proton can be highly variable and is influenced by solvent, concentration, and temperature, but for related sulfonamides, it has been observed as a singlet between δ 8.78 and 10.15 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For a phenylsulfamate, the aromatic carbons would show signals in the range of δ 110-150 ppm. Based on data from similar sulfonamide structures, the aromatic carbons can be expected in the region of δ 111.83 to 160.11 ppm.

¹⁹F NMR Spectroscopy: For fluorinated phenylsulfamate derivatives, ¹⁹F NMR is an exceptionally sensitive and informative technique. The fluorine nucleus (¹⁹F) has a natural abundance of 100% and a high gyromagnetic ratio, making it highly receptive to NMR detection. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. For fluoroaromatic compounds, ¹⁹F chemical shifts can span a wide range, allowing for clear distinction between different fluorine environments within a molecule. This technique is particularly useful for confirming the position of fluorine substitution on the phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (ortho, meta, para) | 7.0 - 7.5 | 115 - 130 |

| Aromatic Carbon (ipso) | - | ~140 |

| N-H Proton | Variable (e.g., 8.5 - 10.5) | - |

Note: These are estimated values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key characteristic absorption bands would include:

N-H Stretch: A band in the region of 3200-3300 cm⁻¹. In related sulfonamides, this vibration has been observed in the range of 3231-3263 cm⁻¹.

Aromatic C-H Stretch: Typically observed just above 3000 cm⁻¹.

Asymmetric and Symmetric SO₂ Stretch: Strong absorptions characteristic of the sulfonyl group, expected in the regions of approximately 1310-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). For similar sulfonamides, these have been reported around 1313-1345 cm⁻¹ and 1143-1155 cm⁻¹, respectively.

S-N Stretch: This vibration is expected in the range of 895-914 cm⁻¹.

Aromatic C=C Bending: Bands in the fingerprint region (below 1600 cm⁻¹) that are characteristic of the substitution pattern of the benzene (B151609) ring.

Table 3: Characteristic IR Absorption Bands for Phenylsulfamates

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric SO₂ Stretch | 1310 - 1350 |

| Symmetric SO₂ Stretch | 1140 - 1160 |

| S-N Stretch | 890 - 920 |

| Aromatic C=C Bending | 1450 - 1600 |

This table provides general ranges for the characteristic vibrations of the key functional groups in phenylsulfamates.

Computational and Theoretical Chemistry Studies on Phenylsulfamate Systems

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational flexibility of phenylsulfamate systems. These studies are essential for understanding how the molecule's shape influences its interactions with its environment.

Corey-Pauling-Koltun (CPK) models are space-filling models that provide a tangible representation of the volume occupied by a molecule's atoms. caltech.eduresearchgate.net These models are particularly useful for making direct measurements of molecular dimensions and for visualizing steric hindrance. In the context of phenylsulfamate systems, CPK models can be used to estimate key structural parameters.

| Parameter | Description | Estimated Value (Å) |

|---|---|---|

| Length of Phenyl Group | The longest dimension of the phenyl ring. | ~6.5 |

| Width of Phenyl Group | The width of the phenyl ring including hydrogen atoms. | ~4.5 |

| Length of Sulfamate (B1201201) Group | The distance from the sulfur atom to the terminal oxygen or nitrogen atoms. | ~3.0 |

Modern computational chemistry software, such as PC SPARTAN PRO, allows for more sophisticated and quantitative analyses of molecular conformations. These programs use classical mechanics (molecular mechanics) or quantum mechanics to calculate the potential energy of different molecular arrangements.

For the phenylsulfamate anion, a key conformational feature is the rotation around the C-N bond. The presence of the phenyl group is expected to lower the rotational barrier compared to alkylsulfamates due to electronic effects. nih.gov A "flatter rotational profile" has been suggested for the related phenylsulfonate anion, indicating that a wider range of conformations may be accessible at room temperature.

A conformational analysis using software like PC SPARTAN PRO would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Conformational Search: Systematically rotating rotatable bonds (like the C-N bond) and calculating the energy of each conformation to map out the potential energy surface.

| Conformation | C-C-N-S Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~90 | 0.0 |

| Rotational Transition State | 0 or 180 | ~5-10 |

The results of such analyses provide a detailed picture of the molecule's flexibility and the relative populations of different conformers.

Electronic Structure Analysis and Quantum-Chemical Descriptors

Quantum-chemical calculations provide detailed information about the electronic distribution within a molecule, which is fundamental to its reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.com

For the phenylsulfamate anion, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom, reflecting the regions of highest electron density. The LUMO is likely to be distributed over the sulfamate group, particularly the sulfur and oxygen atoms, which can accept electron density.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.0 to -6.0 | Phenyl ring, Nitrogen atom |

| LUMO | +1.0 to +2.0 | Sulfamate group (S, O atoms) |

| HOMO-LUMO Gap | 6.0 to 8.0 | - |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Quantum-chemical calculations can generate a wide range of molecular descriptors that are used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov These descriptors quantify various aspects of a molecule's electronic and steric properties and can be correlated with its physical properties or biological activity.

For the phenylsulfamate anion, important descriptors would include:

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field. nih.govlibretexts.org

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Atomic Charges: The partial charge on each atom in the molecule.

| Descriptor | Typical Calculated Value | Relevance |

|---|---|---|

| Dipole Moment (Debye) | 3.0 - 5.0 | Influences solubility and intermolecular interactions. |

| Polarizability (ų) | 15 - 20 | Related to London dispersion forces and non-covalent interactions. |

| HOMO Energy (eV) | -5.5 | Indicator of electron-donating ability. |

| LUMO Energy (eV) | +1.5 | Indicator of electron-accepting ability. |

These descriptors can be used to build mathematical models that predict the properties of other, similar molecules without the need for experimental measurements.

Solvation Thermodynamics and Aqueous Behavior

The behavior of sodium phenylsulfamate in water is governed by the thermodynamics of solvation, which can be investigated using computational methods. These methods typically model the solvent either explicitly (as individual water molecules) or implicitly (as a continuous medium with a given dielectric constant).

The solvation of the phenylsulfamate anion is a complex process involving the hydrophobic phenyl group and the hydrophilic sulfamate group.

Phenyl Group: The nonpolar phenyl group is expected to have a positive Gibbs free energy of hydration, meaning its solvation is entropically disfavored due to the ordering of water molecules around it.

Sulfamate Group: The charged sulfamate group will have a large, negative Gibbs free energy of hydration, driven by strong electrostatic interactions with the polar water molecules.

Enthalpy of Solvation (ΔH_solv): The heat absorbed or released during the solvation process. utk.edupku.edu.cn

Entropy of Solvation (ΔS_solv): The change in disorder of the system upon solvation.

| Parameter | Estimated Value (kcal/mol) | Driving Force |

|---|---|---|

| ΔG_solv | -60 to -80 | Favorable solvation |

| ΔH_solv | -70 to -90 | Exothermic process |

| TΔS_solv | -10 to -20 | Ordering of solvent |

These calculations are crucial for predicting the solubility and partitioning behavior of this compound in different solvent environments. nih.govnih.govscielo.org.comdpi.com

Theoretical Investigations of Acidity and Conformation

Computational and theoretical chemistry studies provide significant insights into the fundamental properties of phenylsulfamate systems, including their acidity and conformational preferences. These investigations, often employing Density Functional Theory (DFT) and other ab initio methods, allow for a detailed exploration of the electronic structure, potential energy surfaces, and thermodynamic properties that govern the behavior of these molecules.

Acidity of Phenylsulfamic Acid

Theoretical calculations are instrumental in determining the acid dissociation constant (pKa) of molecules like phenylsulfamic acid. The pKa is a measure of the Gibbs free energy of the deprotonation reaction in solution. Computational models typically calculate this value by determining the Gibbs free energies of the acid (phenylsulfamic acid) and its conjugate base (phenylsulfamate anion) in both the gas phase and in a solvated environment, often using a polarizable continuum model (PCM) to represent the solvent.

C₆H₅NHSO₃H ⇌ C₆H₅NHSO₃⁻ + H⁺

The Gibbs free energy of this reaction (ΔG°_aq) is used to calculate the pKa using the following equation:

pKa = ΔG°_aq / (2.303 * RT)

where R is the gas constant and T is the temperature in Kelvin.

While specific computational studies exclusively detailing the pKa of phenylsulfamic acid are not abundant in the literature, data from related compounds, such as substituted benzenesulfonic acids, offer valuable insights. For instance, calculations on benzenesulfonic acid and its derivatives show that the gas-phase Gibbs energies of deprotonation are significantly influenced by substituent effects. It is established that electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease it.

Based on DFT calculations for analogous aromatic sulfonic acids, the theoretical pKa of phenylsulfamic acid can be estimated. The table below presents hypothetical, yet plausible, data derived from computational studies on similar aromatic sulfonic acids, illustrating the typical energy components involved in such a calculation.

| Species | Gas-Phase Gibbs Energy (Hartree) | Solvation Energy (kcal/mol) | Aqueous-Phase Gibbs Energy (Hartree) |

|---|---|---|---|

| Phenylsulfamic Acid (C₆H₅NHSO₃H) | -818.456 | -15.8 | -818.481 |

| Phenylsulfamate Anion (C₆H₅NHSO₃⁻) | -817.921 | -65.2 | -818.025 |

Note: The values presented are illustrative and based on typical results from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for water). The calculated pKa would be derived from the difference in the aqueous-phase Gibbs energies of the products and reactants.

Conformational Analysis of the Phenylsulfamate Anion

The phenylsulfamate anion possesses conformational flexibility, primarily due to the rotation around the C-O and S-N bonds. Theoretical studies can map the potential energy surface of the anion by systematically varying the key dihedral angles to identify stable conformers (energy minima) and transition states (saddle points).

The key dihedral angles that define the conformation of the phenylsulfamate anion are:

τ₁ (C-C-O-S): Describes the orientation of the sulfamate group relative to the phenyl ring.

τ₂ (C-O-S-N): Describes the rotation around the O-S bond.

The results of such a conformational search typically identify several low-energy conformers. The global minimum would represent the most populated conformation at equilibrium. The energy differences between conformers and the rotational barriers between them provide information on the molecule's flexibility.

The following table summarizes hypothetical but representative findings from a DFT conformational analysis of the phenylsulfamate anion.

| Conformer | τ₁ (C-C-O-S) [°] | τ₂ (C-O-S-N) [°] | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| Global Minimum | ±90 | 180 | 0.00 | ~4.5 (for τ₁ rotation) |

| Transition State 1 | 0 | 180 | 4.50 | |

| Local Minimum | ±85 | 60 | 1.20 | ~2.8 (for τ₂ rotation) |

| Transition State 2 | ±90 | 0 | 2.80 |

Note: These data are illustrative, based on computational studies of similar phenyl-ether and sulfate (B86663)/sulfamate systems. The relative energies indicate the stability of different spatial arrangements of the sulfamate group with respect to the phenyl ring. The global minimum often corresponds to a conformation where the sulfamate group is oriented perpendicular to the plane of the phenyl ring to minimize steric hindrance.

Quantitative Structure Property Relationship Qspr and Structure Activity Relationship Sar Investigations

Quantitative Structure-Taste Relationship (QSTR) Modeling.nih.govresearchgate.net

Quantitative Structure-Taste Relationship (QSTR) modeling is a specialized application of QSAR/QSPR that seeks to establish a mathematical correlation between the chemical structure of a compound and its perceived taste. nih.gov This predictive tool is instrumental in the design and discovery of new sweetening agents by forecasting the taste of yet-to-be-synthesized molecules. nih.gov The fundamental principle of QSTR lies in encoding the chemical structure through molecular descriptors and relating them to the taste properties of the substances. nih.gov

Over the years, numerous QSTR models have been developed to predict the sweetness of various chemical compounds. nih.gov These models often employ advanced techniques such as expert systems that combine structural similarity analysis with classifiers like N-nearest neighbors (N3) and partial least squares discriminant analysis (PLSDA). nih.govresearchgate.net For instance, a notable QSTR expert system was developed using a large dataset of 649 sweet and non-sweet molecules, described by extended-connectivity fingerprints (ECFPs) and conformation-independent molecular descriptors. nih.govresearchgate.net

Discriminant analysis is a statistical method used to classify observations into predefined groups. In the realm of QSTR for phenylsulfamates, Linear Discriminant Analysis (LDA) and Quadratic Discriminant Analysis (QDA) have been employed to classify compounds based on their taste profiles, such as sweet, non-sweet, or a combination. nih.govkaggle.com

LDA is a generative classifier that models the distribution of each class and derives linear decision boundaries to separate them. kaggle.com It operates under the assumption that the different classes have a common covariance matrix. kaggle.comscikit-learn.org In contrast, QDA is more flexible as it does not assume equal covariance matrices, resulting in quadratic decision boundaries. kaggle.comscikit-learn.org

In a study involving a database of 83 monosubstituted phenylsulfamates (ortho, meta, and para isomers), LDA and QDA were utilized to classify them into sweet (S), non-sweet (N), and sweet/non-sweet (N/S) categories. nih.gov While these methods were applied, the results were noted as being somewhat disappointing in this particular study, suggesting that more complex, non-linear relationships might govern the taste of these compounds. nih.gov

Table 1: Comparison of LDA and QDA

| Feature | Linear Discriminant Analysis (LDA) | Quadratic Discriminant Analysis (QDA) |

| Decision Boundary | Linear | Quadratic |

| Covariance Matrix | Assumes equal covariance among classes | Does not assume equal covariance |

| Flexibility | Less flexible | More flexible |

| Use Case | Suitable when classes are linearly separable | Suitable for non-linearly separable classes |

Classification and Regression Tree (CART) analysis is a powerful, non-parametric modeling technique that creates a decision tree to predict a target variable. medium.combu.edu In the context of QSTR, CART is used for both classification (predicting taste categories like sweet or non-sweet) and regression (predicting a continuous "sweetness value"). nih.govnih.govmedium.com The method is particularly advantageous as it can handle complex interactions in the data and presents results in an easily interpretable tree structure. bu.eduresearchgate.net

For monosubstituted phenylsulfamates, CART analysis proved to be more successful than discriminant analysis. nih.gov A training set of 75 compounds was used to build a regression tree, which resulted in the misclassification of only 14 compounds. Furthermore, it correctly classified six out of eight compounds in a separate test set. nih.gov A notable finding was that for a subset of 29 meta-substituted compounds, a CART model using just two parameters correctly classified 83% of them. nih.gov

Table 2: Predictive Accuracy of CART Analysis for Disubstituted Phenylsulfamates nih.gov

| Taste Category | Predictive Accuracy |

| Non-sweet (N) | Nearly 100% |

| Non-sweet/Sweet (N/S) | 66% |

| Sweet (S) | Approximately 75% |

| Overall | 89% |

The success of any QSTR model hinges on the appropriate selection of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. nih.gov A wide array of descriptors can be calculated, ranging from simple constitutional indices to complex quantum-chemical parameters. nih.gov

In the QSTR studies of phenylsulfamates, a series of nine predictors were commonly used. nih.gov These descriptors were derived from:

Corey-Pauling-Koltun (CPK) models: These space-filling molecular models provide information about the steric properties of the molecule.

PC SPARTAN PRO program: This computational chemistry software is used to calculate various molecular properties.

Hammett sigma values: These values, often taken from literature, quantify the electronic effect (electron-donating or electron-withdrawing) of substituents on a benzene (B151609) ring. nih.gov

The selection of relevant descriptors is a critical step to avoid overfitting and to build robust predictive models. nih.gov Techniques like unsupervised variable reduction can be applied to exclude highly correlated descriptors. nih.gov For sweeteners in general, properties like electrostatic potential, dipole moment, heat of formation, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often calculated and correlated with sweetness. journalvantage-maitreyi.com

Predictive QSTR models aim not only to classify taste but also to predict the intensity or potency of the taste. nih.govnih.gov To facilitate this, a "sweetness value" or weighting can be calculated for each compound, transforming the categorical taste data into a continuous variable suitable for regression analysis. nih.gov

In the study of monosubstituted phenylsulfamates, a novel sweetness value was calculated for each of the 83 compounds in the database. nih.gov This allowed for the development of a more nuanced predictive model using CART analysis. The resulting model demonstrated a strong agreement with predictions from earlier models for a number of meta-substituted compounds, validating the tree-based approach. nih.gov

The development of such models is crucial for identifying new compounds with desirable taste profiles. nih.gov By understanding the relationship between molecular structure and taste, researchers can design and synthesize novel sweeteners with enhanced properties. nih.gov

Substituent Effects on Phenylsulfamate Properties and Perceptual Qualities.nih.govjournalvantage-maitreyi.com

The properties and taste of phenylsulfamates are significantly influenced by the nature and position of substituents on the phenyl ring. nih.govjournalvantage-maitreyi.com The electronic and steric effects of these substituents play a crucial role in the interaction of the molecule with the sweet taste receptors.

The position of a substituent on the phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—has a profound impact on the taste of phenylsulfamate derivatives. nih.gov This is a classic example of positional isomerism influencing biological activity.

A comprehensive study that synthesized and evaluated the taste of 83 monosubstituted phenylsulfamates included a mix of ortho, meta, and para isomers. nih.gov The analysis revealed that the position of the substituent significantly alters the molecule's interaction with taste receptors. For instance, the successful CART model for the 29 meta-substituted compounds, which used only two parameters, highlights that specific structural features are critical for this particular isomeric series. nih.gov

The AH-B-X theory of sweetness provides a framework for understanding these effects. This theory posits that a sweet molecule must contain a proton donor (AH), a proton acceptor (B), and a hydrophobic site (X), arranged in a specific spatial orientation. journalvantage-maitreyi.comshodor.org The substituent on the phenyl ring can influence any of these sites. For example, the phenyl ring itself often acts as the hydrophobic X region. journalvantage-maitreyi.comshodor.org The position of a substituent can alter the hydrophobicity of this region or sterically hinder the molecule's ability to bind to the receptor. Furthermore, the electronic effects of the substituent (quantified by Hammett values) can modulate the acidity of the N-H proton (part of the AH site) and the basicity of the sulfamate (B1201201) oxygen atoms (part of the B site). nih.gov

The distinct behaviors of ortho, meta, and para isomers in QSTR models underscore the importance of positional isomerism in determining the taste of phenylsulfamates. nih.gov

Correlation with Hammett Parameters and Molecular Dimensions

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) investigations have been instrumental in elucidating the connection between the chemical structure of sodium phenylsulfamate and its derivatives and their resulting taste profiles. These studies systematically correlate physicochemical properties, such as electronic effects described by Hammett parameters and steric factors represented by molecular dimensions, with the perceived taste of the compounds.

Research has demonstrated that the taste of monosubstituted and disubstituted phenylsulfamates can be classified and predicted with a significant degree of accuracy by analyzing these parameters. nih.govnih.gov A comprehensive database of these compounds has been used to develop predictive models. For these models, a series of predictors are utilized, including Hammett sigma values (σ) and molecular dimensions derived from Corey-Pauling-Koltun (CPK) space-filling models. nih.govnih.gov

The Hammett sigma constant is a measure of the electron-donating or electron-withdrawing effect of a substituent on a benzene ring. This electronic influence is a critical factor in determining the taste of a phenylsulfamate derivative. Molecular dimensions, often denoted as x, y, and z, represent the size and shape of the molecule and its substituents, which are crucial for the molecule's ability to fit into a specific taste receptor. nih.gov

Classification and regression tree (CART) analysis has been successfully applied to databases of phenylsulfamate derivatives. nih.govnih.gov In one such study involving 70 disubstituted phenylsulfamates, a regression tree correctly classified 89% of the compounds into 'sweet', 'non-sweet', or 'non-sweet/sweet' categories using predictors that included Hammett sigma values and calculated molecular dimensions. nih.gov The predictive power of these models is particularly high for non-sweet compounds, approaching 100%. nih.gov For monosubstituted compounds, a similar approach using a database of 83 derivatives also yielded a successful classification model, further validating the strong correlation between these structural parameters and taste. nih.gov

Below is a table illustrating the types of parameters used in these QSPR and SAR studies to predict the taste of phenylsulfamate derivatives.

| Parameter Type | Description | Relevance to Taste |

| Hammett Parameters (σ) | Quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. | Influences the electronic charge distribution of the molecule, affecting its interaction with the taste receptor. |

| Molecular Dimensions (x, y, z) | Represent the physical size and shape of the molecule, determined from CPK models. | Governs the steric fit of the molecule within the binding pocket of the taste receptor. |

| Molecular Connectivity (¹χv) | A topological index that describes the degree of branching in a molecule. | Relates to the overall shape and surface area of the molecule, which can impact receptor binding. |

| Calculated Volumes (V) | The total volume occupied by the molecule. | A measure of the bulk of the molecule, which is another critical factor for receptor interaction. |

These studies underscore that a delicate balance of electronic and steric properties is required for a phenylsulfamate derivative to elicit a sweet taste. By quantifying these properties, researchers can predict the taste of novel compounds with a good degree of confidence. nih.gov

Mechanistic Insights into Molecular Recognition (e.g., Taste Receptor Interactions)

The perception of taste, particularly sweetness and bitterness, originates from the interaction of tastant molecules with specific G protein-coupled receptors (GPCRs) located in taste receptor cells on the tongue. nih.gov For sweet tastes, the primary receptor is a heterodimer known as TAS1R2/TAS1R3. researchgate.net The interaction between a sweet molecule like this compound and this receptor is a complex process of molecular recognition, where the structural and electronic properties of the molecule determine the nature and intensity of the response.

Structure-Taste Relationships for Sweet and Bitter/Sweet Sulfamates

The relationship between the chemical structure of sulfamates and their taste is highly specific. Subtle changes to the substituents on the phenyl ring can dramatically alter the taste from sweet to bitter, or result in a mixed bitter/sweet sensation or a complete loss of taste. nih.govresearchgate.net This high degree of specificity suggests a precise binding interaction with the taste receptor.

Studies on extensive series of monosubstituted and disubstituted phenylsulfamates have mapped out the structural requirements for sweetness. nih.govnih.gov The position of the substituent on the phenyl ring (ortho, meta, or para) is critical. For instance, in a series of 23 monosubstituted sodium phenylsulfamates, only five, all of which were meta-substituted, were found to be sweet. rsc.org

The nature of the substituent group also plays a pivotal role. Parameters such as size, shape, polarity, and hydrogen-bonding capability influence how the molecule docks with the TAS1R2/TAS1R3 receptor. A common feature of many artificial sweeteners is the presence of an AH-B-X tripartite system, a model that proposes three key binding points: a hydrogen bond donor (AH), a hydrogen bond acceptor (B), and a hydrophobic site (X). The sulfamate group (-NHSO₃⁻) can act as a potent AH-B system. The phenyl ring and its substituents then serve as the hydrophobic 'X' moiety, modulating the binding affinity and efficacy at the receptor.

The occurrence of a bitter or metallic aftertaste, which is common for some sulfamate derivatives, is often attributed to the activation of bitter taste receptors (TAS2Rs) in addition to the sweet receptor. researchgate.netnih.gov There are 25 known types of human TAS2Rs, and a single compound can potentially activate more than one, leading to a complex taste profile. researchgate.net The same structural features that promote binding to the sweet receptor may, in some conformations or with certain substituent patterns, also allow for binding to one or more bitter receptors.

The following table summarizes the general structure-taste trends observed for substituted phenylsulfamates.

| Substituent Position | General Taste Outcome | Rationale |

| Ortho | Generally non-sweet | Steric hindrance from the substituent being close to the sulfamate group may prevent proper binding to the sweet receptor. |

| Meta | Can be sweet | This position allows for favorable orientation of the substituent within the receptor's binding pocket without causing steric clashes. rsc.org |

| Para | Generally non-sweet | The substituent at this position may lead to a molecular shape or size that is not complementary to the sweet receptor's binding site. |

Evaluation of Existing Theories on Sweetness (e.g., Dihedral Angle Theory)

Several theories have been proposed to explain the molecular basis of sweetness by correlating specific structural features with receptor activation. One such theory is the dihedral angle theory. This theory posits that the conformation of the molecule, specifically certain dihedral angles, is a key determinant of its ability to elicit a sweet taste.

However, studies on phenylsulfamate sweeteners have shown that existing theories, including the dihedral angle theory, are not universally applicable and often fail to account for the observed tastes of these compounds. rsc.org For example, X-ray crystal structure analysis and molecular orbital (MNDO) calculations performed on a series of monosubstituted sodium phenylsulfamates revealed that the dihedral angles of the sweet-tasting compounds were inconsistent with the predictions of the dihedral angle theory. rsc.org This suggests that while molecular conformation is undoubtedly important, a single parameter like a specific dihedral angle is insufficient to explain the complex interaction between the tastant and the receptor.

The limitations of these earlier models highlight the complexity of taste reception. Molecular recognition by the TAS1R2/TAS1R3 receptor is not a simple lock-and-key mechanism but a more dynamic process. The receptor itself can adopt multiple conformations, and the binding of a ligand can induce conformational changes. nih.gov Therefore, a successful model must account for not only the static shape and electronic properties of the tastant but also its flexibility and the dynamic nature of the receptor pocket. The success of multiparameter QSAR models, which incorporate electronic, steric, and topological descriptors, over single-parameter theories like the dihedral angle theory, supports this more holistic view of tastant-receptor interactions. nih.govnih.gov

Advanced Research Applications of Sodium Phenylsulfamate and Its Analogues

Design and Synthesis of Enzyme Inhibitors and Chemical Probes

The phenylsulfamate core is a privileged structure in the development of enzyme inhibitors and chemical probes, primarily due to its ability to mimic the transition state of sulfate (B86663) ester hydrolysis. This has led to significant research in its application against a range of enzymatic targets.

Sulfamate (B1201201) Derivatives as Mechanism-Based Inhibitors of Sulfatases

Sulfamate derivatives, including those with a phenylsulfamate structure, have been extensively investigated as mechanism-based inhibitors of sulfatases. These enzymes play a crucial role in the hydrolysis of sulfate esters, and their dysregulation is implicated in various diseases. The aryl-O-sulfamate structure is recognized as a key pharmacophore for potent, active site-directed inhibition of steroid sulfatase (STS).

One of the earliest non-steroidal inhibitors identified was 4-methylcoumarin-7-O-sulfamate (COUMATE). This compound and its derivatives have demonstrated significant inhibitory activity against estrone (B1671321) sulfatase (E1-STS), a key enzyme in the production of estrogen. The mechanism of inhibition involves the sulfamate group targeting the active site of the sulfatase enzyme.

Subsequent research has focused on optimizing the potency of these inhibitors. For instance, tricyclic coumarin (B35378) sulfamates have been synthesized and evaluated, with the size of the third ring having a marked effect on inhibitor potency. One such derivative, 6610 COUMATE, exhibited an IC₅₀ of 1 nM against placental microsomal E1-STS. nih.gov The development of these compounds has provided valuable tools for studying the role of sulfatases in hormone-dependent cancers.

| Compound | Target Enzyme | IC₅₀ | Reference |

| 4-methylcoumarin-7-O-sulfamate (COUMATE) | Estrone Sulfatase (E1-STS) | >90% inhibition at 10 µM | thebiogrid.org |

| 6610 COUMATE | Estrone Sulfatase (E1-STS) | 1 nM | nih.gov |

| 665-COUMATE | Estrone Sulfatase (E1-STS) | 200 nM | nih.gov |

| 6615-COUMATE | Estrone Sulfatase (E1-STS) | 370 nM | nih.gov |

Development of Dual Aromatase and Sulfatase Inhibitors (DASIs)

A significant advancement in cancer therapy research has been the development of dual aromatase and sulfatase inhibitors (DASIs). These compounds are designed to simultaneously target two key enzymes involved in estrogen biosynthesis: aromatase and steroid sulfatase (STS). The phenylsulfamate moiety is a critical component in many of these dual inhibitors, serving as the pharmacophore for STS inhibition.

Researchers have successfully integrated the sulfamate group into known aromatase inhibitor scaffolds. For example, by introducing the steroid sulfatase inhibitory pharmacophore into the aromatase inhibitor YM511, two series of single-agent DASIs were generated. nih.gov The most promising of these demonstrated potent in vitro inhibition of both enzymes in JEG-3 cells. nih.gov

Further studies have explored various molecular scaffolds to optimize dual inhibitory activity. Bicyclic derivatives based on the aromatase inhibitor 4-[(4-bromobenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile have been synthesized, with some compounds showing nanomolar inhibitory concentrations for both aromatase and STS. nih.gov Additionally, benzofuran-derived sulfamates have been developed as DASIs, with specific derivatives exhibiting potent dual inhibition. nih.govwikipedia.org These findings underscore the potential of phenylsulfamate-containing compounds in the development of multi-targeted cancer therapies. nih.govwikipedia.org

| Compound | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Cell Line | Reference |

| DASI 5 | 0.82 | 39 | JEG-3 | nih.gov |

| DASI 14 | 0.77 | 590 | JEG-3 | nih.gov |

| Bicyclic DASI 39 | 0.25 | 205 | JEG-3 | nih.gov |

| Benzofuran DASI 19b | 137 | 48 | Not Specified | nih.govwikipedia.org |

| Benzofuran DASI 19e | 35 | 164 | Not Specified | nih.govwikipedia.org |

Exploration of Phenylsulfamate Motifs in Pharmacological Chaperone Design

Pharmacological chaperones are small molecules that can rescue misfolded proteins, restoring their proper function and trafficking within the cell. This therapeutic strategy is particularly relevant for lysosomal storage disorders, many of which are caused by enzyme deficiencies resulting from protein misfolding. While the sulfamate group is a known pharmacophore for various biological activities, the specific exploration of phenylsulfamate motifs in the design of pharmacological chaperones is an area of emerging research. The principles of pharmacological chaperone design involve creating small molecules that can bind to and stabilize the native conformation of a target protein.

Role in Intermolecular Amination Reactions

Beyond its applications in medicinal chemistry, the phenylsulfamate group has demonstrated utility in synthetic organic chemistry, particularly in intermolecular amination reactions. Aryl sulfamates can serve as effective electrophiles in palladium-catalyzed C-N cross-coupling reactions.

A recently developed palladium-based catalytic system facilitates the amination of a broad range of aryl sulfamates with various nitrogen nucleophiles. This protocol is effective for coupling with anilines, primary and secondary alkyl amines, heteroaryl amines, N-heterocycles, and primary amides. The use of a polar protic solvent mixture, such as tBuOH:H₂O, has been identified as crucial for achieving high reaction conversions.

Computational studies have indicated that the oxidative addition of the aryl sulfamate to the palladium catalyst is the rate-determining step in the catalytic cycle. This methodology provides a versatile and efficient route for the synthesis of a wide array of arylamine compounds, which are important structural motifs in pharmaceuticals and materials science.

Conclusion and Future Research Directions

Summary of Key Research Findings

Sodium phenylsulfamate, a salt of N-phenylsulfamic acid, represents a core structure within the broader class of sulfamates, which have garnered significant attention in various fields of chemical research. While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, a summary of key findings can be inferred from the study of phenylsulfamates and related N-aryl sulfamate (B1201201) compounds.

Research has primarily centered on the synthesis, reactivity, and potential applications of the phenylsulfamate moiety. Synthetic strategies often involve the reaction of aniline (B41778) with a sulfonating agent, followed by neutralization to form the sodium salt. The reactivity of the N-S bond and the aromatic ring are key areas of investigation. Phenylsulfamates serve as versatile intermediates in organic synthesis, with the sulfamate group acting as a directing group or a leaving group in various transformations. This reactivity allows for the introduction of diverse functionalities onto the aromatic ring.

Spectroscopic characterization of related N-substituted sulfamates has established typical spectral regions for the sulfamate functional group. Infrared spectroscopy generally reveals characteristic stretching frequencies for the S=O and S-N bonds. Nuclear Magnetic Resonance spectroscopy provides insights into the electronic environment of the phenyl ring and the protons attached to or near the sulfamate group. Mass spectrometry studies on related sulfonamides indicate common fragmentation patterns involving the cleavage of the N-S bond and the loss of sulfur dioxide.

The exploration of phenylsulfamates in medicinal chemistry has been a significant research driver. The sulfamate moiety is recognized as a crucial pharmacophore in the design of enzyme inhibitors. Derivatives of phenylsulfamate have been investigated for their potential as anticancer agents, with research focusing on their ability to inhibit enzymes such as steroid sulfatase (STS) and carbonic anhydrases (CAs). nih.govnih.gov

Emerging Research Avenues in Phenylsulfamate Chemistry

The field of phenylsulfamate chemistry is witnessing the emergence of several exciting research avenues, largely propelled by advancements in synthetic methodologies and a deeper understanding of the biological roles of sulfamate-containing molecules.

A prominent area of emerging research is the development of novel catalytic systems for the synthesis and functionalization of phenylsulfamates. mcmaster.ca Modern organometallic catalysis offers promising routes to create more complex and diverse phenylsulfamate derivatives with high efficiency and selectivity. This includes the exploration of new ligands and metal catalysts for cross-coupling reactions where the sulfamate moiety can act as a versatile handle.

In the realm of medicinal chemistry, the design of highly selective and potent enzyme inhibitors based on the phenylsulfamate scaffold continues to be a major focus. nih.gov Researchers are exploring the structure-activity relationships of phenylsulfamate derivatives to develop next-generation therapeutics with improved efficacy and reduced side effects. nih.gov The application of computational modeling and high-throughput screening is accelerating the discovery of new lead compounds. The development of sulfamate-based covalent inhibitors and probes for chemical biology applications is another burgeoning area. nih.govacs.org

Furthermore, there is growing interest in the material science applications of polymers and materials incorporating the phenylsulfamate unit. The unique electronic and structural properties of the sulfamate group could be harnessed to create materials with novel optical, electronic, or mechanical properties.

Challenges and Opportunities for Future Investigation

Despite the progress in phenylsulfamate chemistry, several challenges remain, which also present significant opportunities for future research.

A key challenge is the development of more sustainable and atom-economical synthetic methods for the preparation of this compound and its derivatives. researchgate.net Current methods can sometimes involve harsh reaction conditions or the use of hazardous reagents. The development of greener synthetic routes would be a significant advancement.

The elucidation of the detailed reaction mechanisms of phenylsulfamates in various chemical transformations remains an area ripe for investigation. A deeper mechanistic understanding would enable better control over reaction outcomes and the design of more efficient synthetic strategies.

While the potential of phenylsulfamates in medicinal chemistry is evident, a comprehensive understanding of their metabolic pathways and long-term toxicological profiles is crucial for their successful development as therapeutic agents. Future research should focus on detailed preclinical and clinical studies to address these aspects.

The exploration of the coordination chemistry of this compound with various metal ions presents an opportunity to discover new catalysts or materials with interesting properties. The ability of the sulfamate group to act as a ligand has not been extensively studied.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of sodium phenylsulfamate in synthesized samples?

- Methodological Answer : Purity assessment requires a combination of analytical techniques.

- Quantitative NMR (qNMR) : Compare peak integrals of target compound signals against known internal standards (e.g., maleic acid) to quantify impurities .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Validate the method using calibration curves of reference standards .

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S to verify molecular composition .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer :

- Step 1 : React phenylsulfamic acid with sodium hydroxide (1:1 molar ratio) in anhydrous ethanol under nitrogen atmosphere at 60°C for 4 hours.

- Step 2 : Filter the precipitate and recrystallize from hot water.

- Validation : Characterize the product via FT-IR (confirm sulfamate group at ~1180 cm⁻¹) and melting point analysis (literature range: 245–250°C) .

Advanced Research Questions

Q. What experimental approaches elucidate the hydrolysis mechanism of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25°C. Monitor reaction progress via UV-Vis spectroscopy (λ = 280 nm for phenolic byproducts) .

- Mechanistic Probes : Use isotopic labeling (e.g., H₂¹⁸O) and analyze products via mass spectrometry to trace nucleophilic attack pathways.

- Computational Modeling : Perform DFT calculations to map transition states and energy barriers for associative SN2(S) vs. dissociative mechanisms .

Q. How should researchers address contradictions in reported stability data for this compound across studies?

- Methodological Answer :

- Critical Meta-Analysis : Tabulate variables such as storage conditions (humidity, temperature), analytical methods, and sample preparation protocols from conflicting studies .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 40°C/75% RH for accelerated stability testing) using harmonized HPLC protocols .

- Error Source Identification : Calculate measurement uncertainties (e.g., via propagation of error models) and assess instrument calibration consistency .

Q. What strategies optimize the detection of trace degradation products in this compound formulations?

- Methodological Answer :

- LC-MS/MS : Employ a triple quadrupole system with electrospray ionization (ESI) in negative mode. Use multiple reaction monitoring (MRM) for selective detection of sulfamate and phenyl derivatives .

- Forced Degradation Studies : Expose samples to heat (80°C), UV light (254 nm), and oxidative stress (3% H₂O₂). Compare degradation profiles to identify labile functional groups .

Methodological Best Practices

Q. How should researchers design experiments to minimize sampling bias in this compound studies?

- Methodological Answer :

- Stratified Sampling : Divide bulk samples into homogeneous subsamples using rotary dividers. Analyze ≥3 replicates per batch .

- Blinding Protocols : Assign coded labels to samples to prevent analyst bias during data collection .

- Power Analysis : Calculate sample size requirements (α = 0.05, power = 0.8) based on preliminary variability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.